N-(2-methylphenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide
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Overview
Description
N-(2-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide is a complex organic compound with a unique structure that includes a piperidine ring and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methylphenylamine with 4-(piperidine-1-sulfonyl)benzoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or sulfonates.
Scientific Research Applications
N-(2-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-(4-piperidinyl)propanamide: Shares a similar piperidine ring structure but lacks the sulfonyl group.
N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide: Similar structure with variations in the substituents on the piperidine ring.
Uniqueness
N-(2-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide is unique due to the presence of both the sulfonyl group and the piperidine ring, which confer specific chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H26N2O3S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(2-methylphenyl)-3-(4-piperidin-1-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C21H26N2O3S/c1-17-7-3-4-8-20(17)22-21(24)14-11-18-9-12-19(13-10-18)27(25,26)23-15-5-2-6-16-23/h3-4,7-10,12-13H,2,5-6,11,14-16H2,1H3,(H,22,24) |
InChI Key |
OJZDJXPZTAJJBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
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